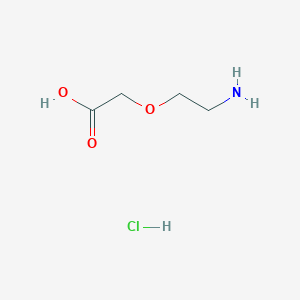2-(2-Aminoethoxy)acetic acid hydrochloride
CAS No.: 81142-16-7
Cat. No.: VC7520741
Molecular Formula: C4H10ClNO3
Molecular Weight: 155.58
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 81142-16-7 |
|---|---|
| Molecular Formula | C4H10ClNO3 |
| Molecular Weight | 155.58 |
| IUPAC Name | 2-(2-aminoethoxy)acetic acid;hydrochloride |
| Standard InChI | InChI=1S/C4H9NO3.ClH/c5-1-2-8-3-4(6)7;/h1-3,5H2,(H,6,7);1H |
| Standard InChI Key | IVTUZBXDJSWUTI-UHFFFAOYSA-N |
| SMILES | C(COCC(=O)O)N.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride belongs to the class of PEG-based bifunctional linkers. Its structure comprises a central ethoxy chain () flanked by an amino group () at one terminus and a carboxylic acid () at the other, with the latter protonated as a hydrochloride salt () . The IUPAC name, 2-[2-(2-aminoethoxy)ethoxy]acetic acid hydrochloride, reflects this arrangement. The PEG spacer imparts hydrophilicity and flexibility, critical for modulating the pharmacokinetics of conjugated molecules .
Synonyms and Registry Data
Common synonyms include AEEA-OH·HCl, H-AEEA-OH.HCl, and CH2COOH-PEG2-NH2.HCl, emphasizing its PEG2 backbone and functional groups . Key identifiers include:
Synthesis and Production
Synthetic Pathways
The compound is synthesized via a multi-step process involving:
-
Etherification: Reaction of 2-(2-aminoethoxy)ethanol with chloroacetic acid under alkaline conditions to form the ethoxy-acetic acid backbone.
-
Hydrochlorination: Treatment with hydrochloric acid to protonate the carboxylic acid and form the stable hydrochloride salt .
A post-assembly coupling procedure is employed for integrating the compound into PNA oligomers, where it facilitates the attachment of additional functional groups via its amino and carboxyl termini .
Analytical Validation
Quality control protocols confirm structural integrity and purity:
-
Nuclear Magnetic Resonance (NMR): NMR spectra validate the presence of ethoxy protons ( ppm), amino protons ( ppm), and carboxylic acid protons ( ppm) .
-
Purity Assessment: Quantitative NMR (qNMR) and non-aqueous titration verify purity ≥96.0% .
Physicochemical Properties
Thermal and Solubility Profiles
| Property | Value | Source |
|---|---|---|
| Melting Point | 124.0–128.0 °C | |
| Boiling Point | 323.8 ± 22.0 °C (Predicted) | |
| Density | 1.177 g/cm³ | |
| Solubility | DMSO, Methanol (Slight) | |
| pKa | 3.37 ± 0.10 (Carboxylic acid) |
The compound’s low solubility in aqueous media necessitates the use of polar aprotic solvents for biochemical applications .
Applications in Research and Industry
Peptide Nucleic Acid (PNA) Conjugation
The compound serves as a critical building block for synthesizing PNA oligoether conjugates, enhancing DNA/RNA binding affinity and cellular uptake. Its amino group reacts with activated carboxyl groups (e.g., using EDC/HOBt), while the carboxylic acid enables further functionalization . Ghidini et al. (2014) demonstrated its utility in constructing PNA probes for detecting single-nucleotide polymorphisms .
Drug-Delivery Systems
As a PEGylated linker, it improves the solubility and bioavailability of hydrophobic drugs. For example, CovX-Bodies—antibody-drug conjugates—leverage its spacer to attach payloads while minimizing immunogenicity .
Bioconjugation Chemistry
The amino and carboxyl termini enable site-specific modifications of proteins, antibodies, and nanoparticles. This bifunctionality supports the development of diagnostic assays and targeted therapies .
| Hazard Statement | Precautionary Measure |
|---|---|
| H302: Harmful if swallowed | Avoid ingestion |
| H315: Skin irritation | Wear protective gloves |
| H319: Eye irritation | Use eye protection |
| H335: Respiratory irritation | Use in well-ventilated areas |
Risk Mitigation
-
Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.
-
First Aid: Flush eyes/skin with water for 15 minutes upon exposure .
| Supplier | Purity | Price (1g) | Storage |
|---|---|---|---|
| TCI America | >96.0% | $334.00 | −20°C, inert gas |
| ChemScene | ≥98.0% | $299.00 | Room temperature |
| American Elements | 99% | $450.00 | Desiccated, −20°C |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume